molecular formula C10H7ClN2O3 B2577982 1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 341966-51-6

1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2577982
CAS No.: 341966-51-6
M. Wt: 238.63
InChI Key: URRVXTBMFKWZPH-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione is a heterocyclic compound with a molecular formula of C10H9ClN2O3 It is characterized by the presence of an imidazolidine ring substituted with a 3-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of 3-chlorobenzylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidine ring. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione
  • 1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione
  • 1-[(4-Chlorophenyl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione

Uniqueness

1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-7-3-1-2-6(4-7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRVXTBMFKWZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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